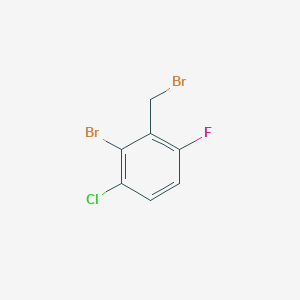

2-溴-3-氯-6-氟苄基溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1823559-40-5 . Its IUPAC name is 2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene . The compound is solid in physical form .

Molecular Structure Analysis

The molecular weight of “2-Bromo-3-chloro-6-fluorobenzyl bromide” is 302.37 . Its Inchi Code is 1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 .Physical And Chemical Properties Analysis

“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学研究应用

酶处理中的差异反应性

Reynolds 等人 (1988) 的一项研究探讨了卤甲基苯甲酰甲酸酯(包括与 2-溴-3-氯-6-氟苄基溴结构相关的化合物)与苯甲酰甲酸脱羧酶的反应性。该研究重点介绍了卤素取代基如何影响酶的反应性,从底物行为到竞争性抑制,强调了卤代苄基化合物在生化应用中的潜力 (Reynolds、Garcia、Kozarich 和 Kenyon,1988)。

有机锂与卤代苯甲酸的反应

Gohier、Castanet 和 Mortier (2003) 研究了有机锂试剂与未保护的 2-卤代苯甲酸之间的反应选择性,揭示了受卤素取代基影响的位置性锂化。这项研究有助于理解卤代苄基化合物中的化学反应性和选择性,为有机化学中的合成策略奠定了基础 (Gohier、Castanet 和 Mortier,2003)。

分子内芳基硫醇化催化

Sahoo 等人 (2012) 关于使用 Cu 和 Pd 催化剂进行区域选择性分子内芳基硫醇化的研究证明了卤素取代基(包括溴和氯)对催化活性和选择性的影响。这项研究阐明了卤代苄基化合物在促进新型催化转化中的作用,可应用于杂环化合物和药物的合成中 (Sahoo、Banerjee、Chakraborty 和 Patel,2012)。

卤代卡宾研究

Scuseria 等人 (1986) 探讨了卤代卡宾(包括衍生自卤代苄基化合物的卤代卡宾)的几何构型、单重态-三重态分离和振动频率。他们的发现有助于更深入地了解卤代卡宾物种的电子和结构特性,这些特性与各种化学反应和材料科学应用有关 (Scuseria、Durán、Maclagan 和 Schaefer,1986)。

安全和危害

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary targets of 2-Bromo-3-chloro-6-fluorobenzyl bromide are likely to be proteins or enzymes in the body that have a high affinity for this compound

Mode of Action

The compound is likely to interact with its targets through a process known as nucleophilic substitution . This involves the bromine atom in the compound being replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This reaction can occur via two main pathways: SN1 or SN2 . The pathway taken depends on the nature of the carbon atom to which the bromine atom is attached .

Biochemical Pathways

These compounds are often involved in reactions such as free radical bromination and nucleophilic substitution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorobenzyl bromide. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .

属性

IUPAC Name |

2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJVCIJSLHGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-fluorobenzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)

![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)

![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)

![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)